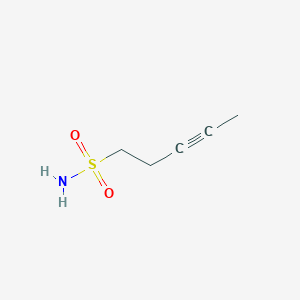
1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of nitroaromatic compounds It features a pyrrole ring substituted with a methyl group at the 1-position, a nitrophenyl group at the 3-position, and an aldehyde group at the 2-position
准备方法
The synthesis of 1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 1-methylpyrrole followed by formylation. The nitration process typically uses a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position on the aromatic ring. The formylation step can be carried out using reagents such as Vilsmeier-Haack reagent, which is a combination of DMF and POCl3, to introduce the aldehyde group .
化学反应分析
1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
科学研究应用
1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function .
相似化合物的比较
1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other nitroaromatic compounds such as 3-nitroacetophenone and 3-nitropyridine. While these compounds share the nitro group, their structural differences lead to distinct chemical reactivities and applications. For example, 3-nitroacetophenone is primarily used in the pharmaceutical industry as an intermediate for drug synthesis, whereas 3-nitropyridine is used in the synthesis of various heterocyclic compounds .
属性
分子式 |
C12H10N2O3 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC 名称 |
1-methyl-3-(3-nitrophenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10N2O3/c1-13-6-5-11(12(13)8-15)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3 |
InChI 键 |
JZWIMYNANKFKCI-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=C1C=O)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



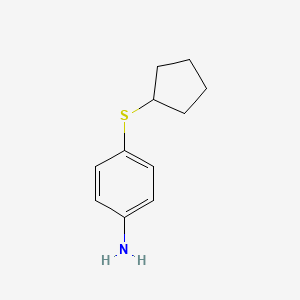
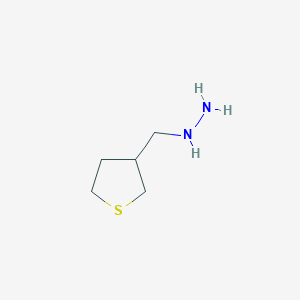
![3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13218361.png)
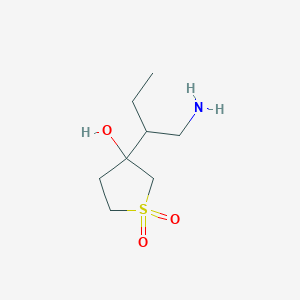
![1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol](/img/structure/B13218377.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13218383.png)
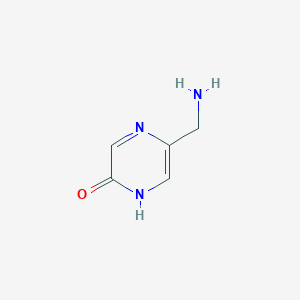

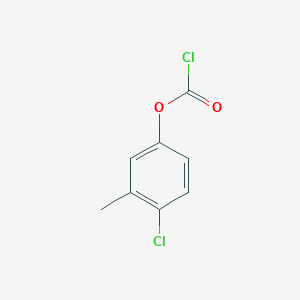
![2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13218404.png)

![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid](/img/structure/B13218413.png)
